1-Methyl-2-oxopyrrolidin-3-yl acetate
Description
Contextualization within the Pyrrolidinone Chemical Class
1-Methyl-2-oxopyrrolidin-3-yl acetate (B1210297) belongs to the pyrrolidinone family of compounds, which are five-membered lactams (cyclic amides). The core structure, pyrrolidin-2-one, is a versatile scaffold found in numerous biologically active molecules. nih.govnih.gov The pyrrolidinone ring's unique conformational properties and its ability to be functionalized at various positions make it a privileged structure in medicinal chemistry. nih.govresearchgate.net
The nomenclature of this class of compounds is precise, and slight variations can denote significantly different molecules. For instance, "N-methyl-2-pyrrolidone" (NMP) is a widely used industrial solvent, highlighting the diverse applications of even simple pyrrolidinone derivatives. thegoodscentscompany.com The specific compound of interest, 1-Methyl-2-oxopyrrolidin-3-yl acetate, is characterized by a methyl group at the nitrogen atom (position 1), a carbonyl group at position 2, and an acetate group at position 3 of the pyrrolidinone ring.
While specific research on this compound is not extensively documented in publicly available literature, the broader class of pyrrolidinone derivatives has been the subject of numerous studies, showcasing a wide range of biological activities including antimicrobial, antifungal, anticancer, and anticonvulsant properties. researchgate.netrdd.edu.iq
Importance of 2-Oxopyrrolidine Derivatives as Fundamental Molecular Scaffolds
The 2-oxopyrrolidine moiety is a cornerstone in the design and synthesis of novel therapeutic agents. Its structural rigidity and capacity for stereospecific substitutions allow for the creation of diverse chemical libraries for drug discovery. nih.govnih.gov The pyrrolidinone scaffold provides a three-dimensional framework that can be tailored to interact with specific biological targets. nih.gov
Numerous pharmaceuticals and natural products incorporate the 2-oxopyrrolidine core, demonstrating its significance. nih.gov For example, certain pyrrolidinone derivatives have been investigated for their potential in treating neurodegenerative diseases. The versatility of this scaffold allows medicinal chemists to modify its structure to enhance potency, selectivity, and pharmacokinetic properties. symbiosisonlinepublishing.com The synthesis of functionalized pyrrolidinone scaffolds is an active area of research, with new methods being developed to create complex and biologically active molecules. acs.org
The following table provides a brief overview of some related 2-oxopyrrolidine derivatives and their documented significance:
| Compound Name | CAS Number | Key Features & Significance |
| methyl(1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate | 90090-55-4 | A related derivative with an additional oxo group, used as a chemical intermediate. aaa-chem.com |
| Methyl 2-(2-oxopyrrolidin-1-yl)acetate | 59776-88-4 | A structural analog used in organic synthesis. chemscene.com |
| Methyl 2-(1-Boc-3-oxopyrrolidin-2-yl)acetate | 1823506-23-5 | A protected derivative used as a building block in complex syntheses. achemblock.com |
This table is for illustrative purposes to show related structures, as specific data for this compound is limited.
Overview of Research Significance for this compound
Direct and detailed research findings specifically for this compound are scarce in the reviewed scientific literature. However, based on the well-established importance of the 2-oxopyrrolidine scaffold, it is plausible to infer its potential as a valuable intermediate in organic synthesis and medicinal chemistry.
The presence of the methyl group on the nitrogen and the acetate group at the 3-position provides functional handles for further chemical modifications. The acetate group, for instance, could serve as a leaving group in nucleophilic substitution reactions or be hydrolyzed to a hydroxyl group, which can then be further functionalized.
The research significance of this compound likely lies in its potential as a building block for the synthesis of more complex molecules with desired biological activities. The pyrrolidinone core is a key feature in many compounds with antimicrobial and other therapeutic properties. nih.govsemanticscholar.org Therefore, this compound could be a precursor to novel drug candidates.
Future research could focus on the synthesis and biological evaluation of this specific compound and its derivatives to explore their potential therapeutic applications. Given the broad spectrum of activity observed in the pyrrolidinone class, it is a molecule of interest for further investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(1-methyl-2-oxopyrrolidin-3-yl) acetate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)11-6-3-4-8(2)7(6)10/h6H,3-4H2,1-2H3 |
InChI Key |
SIHVSMCLPNKRGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCN(C1=O)C |
Origin of Product |
United States |
Reaction Chemistry and Derivatization Pathways of 1 Methyl 2 Oxopyrrolidin 3 Yl Acetate
Transformations of the C-3 Acetate (B1210297) Ester Group
The acetate ester at the C-3 position is a versatile handle for introducing a variety of functional groups through several key reaction types.
Hydrolysis and Transesterification Reactions
The ester linkage in 1-methyl-2-oxopyrrolidin-3-yl acetate can be cleaved under both acidic and basic conditions to yield the corresponding alcohol, 3-hydroxy-1-methyl-2-oxopyrrolidinone. The lactam ring is generally more stable to hydrolysis than the ester, allowing for selective transformation of the acetate group.
Hydrolysis: Acid-catalyzed hydrolysis typically proceeds by protonation of the ester carbonyl, followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the ester carbonyl, which is generally a faster and more common method.
Acidic Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) and heat will yield 3-hydroxy-1-methyl-2-oxopyrrolidinone and acetic acid.
Basic Hydrolysis: Reaction with an aqueous base (e.g., NaOH, KOH) followed by an acidic workup provides the same hydroxy lactam.
It is important to note that harsh basic conditions can lead to the hydrolysis of the lactam amide bond, resulting in ring-opening to form 4-(methylamino)butyric acid derivatives. wikipedia.org
Transesterification: This process involves the conversion of the acetate ester into a different ester by reacting the compound with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction to completion.
Acid-Catalyzed Transesterification: Using an alcohol (R'OH) with a catalytic amount of a strong acid allows for the exchange of the acetyl group for a new acyl group.
Base-Catalyzed Transesterification: An alkoxide (R'O⁻) can act as a nucleophile to displace the acetate group, forming a new ester.
| Reaction | Reagents and Conditions | Product |
| Acidic Hydrolysis | H₃O⁺, Heat | 3-hydroxy-1-methyl-2-oxopyrrolidinone |
| Basic Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 3-hydroxy-1-methyl-2-oxopyrrolidinone |
| Transesterification | R'OH, H⁺ or R'O⁻ | 1-methyl-2-oxopyrrolidin-3-yl alkanoate |
Reductions of the Ester Moiety
The ester group can be selectively reduced to an alcohol. The choice of reducing agent is critical to avoid the simultaneous reduction of the lactam carbonyl. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both esters and amides (lactams) to alcohols and amines, respectively. harvard.eduquimicaorganica.org Therefore, milder reagents are preferred for the selective reduction of the ester.
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically does not reduce esters but is effective for aldehydes and ketones. researchgate.net However, its reactivity can be enhanced. Lithium borohydride (LiBH₄) is a more suitable choice as it can selectively reduce esters in the presence of amides. acs.org
| Reducing Agent | Selectivity | Product |
| LiAlH₄ | Reduces both ester and lactam | Mixture including 1-methylpyrrolidin-3-ol and ring-opened products |
| LiBH₄ | Selective for the ester | 3-(hydroxymethyl)-1-methylpyrrolidin-2-one |
Nucleophilic Attack and Rearrangements Involving the Acetate
The acetate group at the C-3 position can act as a leaving group in nucleophilic substitution reactions, particularly if it is protonated or activated. However, it is not a particularly good leaving group on its own. To enhance its leaving group ability, the corresponding alcohol (3-hydroxy-1-methyl-2-oxopyrrolidinone) is often converted to a better leaving group, such as a tosylate or mesylate. Subsequent reaction with a nucleophile can then proceed via an Sₙ2 mechanism to introduce a variety of substituents at the C-3 position with inversion of stereochemistry.
Neighboring group participation from the acyloxy group can also influence the stereochemical outcome of reactions at adjacent centers, proceeding through a dioxolenium ion intermediate. nih.gov
Reactivity of the 1-Methyl-2-oxopyrrolidine Ring System
The pyrrolidinone ring itself possesses sites of reactivity that can be exploited for further derivatization.
Functionalization at C-3 Adjacent to the Acetate (e.g., enolization, alpha-substitution)
The protons on the C-3 carbon, being alpha to the lactam carbonyl, are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the C-3 position. The presence of the acetate group at C-3 means this reaction would typically be performed on a precursor like methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.
The formation of the enolate is a critical step and requires a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to ensure complete deprotonation. youtube.com Once formed, the enolate can undergo alkylation with alkyl halides, providing a route to C-3 substituted pyrrolidinones.
| Reaction | Reagents and Conditions | Intermediate | Product |
| Alpha-Alkylation | 1. LDA, THF, -78 °C 2. R-X | Lithium enolate | 3-alkyl-1-methyl-2-oxopyrrolidin-3-yl acetate |
Electrophilic and Nucleophilic Reactions on the Pyrrolidinone Ring
The N-methyl-2-pyrrolidinone ring is generally resistant to electrophilic aromatic substitution-type reactions due to its non-aromatic nature. However, the lone pair on the nitrogen atom can participate in reactions with strong electrophiles.
Nucleophilic attack on the pyrrolidinone ring primarily targets the electrophilic carbonyl carbon of the lactam. As previously mentioned, strong nucleophiles like hydroxide under harsh conditions can lead to the hydrolytic cleavage of the amide bond, resulting in ring-opening. wikipedia.org Similarly, powerful reducing agents like LiAlH₄ reduce the lactam carbonyl to a methylene (B1212753) group, yielding the corresponding pyrrolidine (B122466).
While less common, it is conceivable that under specific conditions, other positions on the ring could be functionalized, for instance, through radical mechanisms or by activation with specific reagents.
Oxidation and Reduction Chemistry of the Ring
The pyrrolidinone ring in this compound is susceptible to both oxidation and reduction, though the presence of the 3-yl acetate substituent can influence the regioselectivity and outcome of these reactions compared to the unsubstituted N-methyl-2-pyrrolidone (NMP).
Oxidation: The oxidation of the N-methyl-2-pyrrolidone scaffold typically occurs at the C5 position, adjacent to the nitrogen atom. Under certain conditions, such as elevated temperatures, high pressure, and in the presence of oxygen and metal complex catalysts, NMP can be oxidized to 5-hydroxy-N-methyl-2-pyrrolidone. nih.govacs.org This intermediate can be further oxidized to yield N-methylsuccinimide and 2-hydroxy-N-methylsuccinimide. nih.govacs.org While specific studies on the oxidation of this compound are not extensively documented, it is plausible that similar transformations could occur, yielding 3-acetoxy-5-hydroxy-N-methyl-2-pyrrolidone. The electron-withdrawing nature of the acetate group might influence the electron density of the ring and, consequently, the rate and selectivity of the oxidation.
Interestingly, oxidized NMP, specifically 5-hydroxy-N-methyl-2-pyrrolidone, can act as a reducing agent. For instance, it has been shown to reduce silver ions to silver nanoparticles when pretreated by refluxing with water and oxygen. nih.govacs.org
Reduction: The carbonyl group of the lactam is the primary site for reduction. While specific reducing agents for this compound are not detailed in the available literature, lactams, in general, can be reduced to the corresponding cyclic amines (pyrrolidines) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The ester functionality of the acetate group would also likely be reduced under these conditions, yielding a diol. Milder reducing agents, such as sodium borohydride, are typically not reactive enough to reduce amides but might selectively reduce other functional groups if present. The selective reduction of the lactam carbonyl in the presence of the acetate would require careful selection of reagents and reaction conditions.
Radical Reactions Involving Pyrrolidinone Scaffolds
The pyrrolidinone scaffold can participate in a variety of radical reactions, offering a powerful tool for the construction of complex molecular architectures. While specific radical reactions involving this compound are not explicitly detailed, the general reactivity of the N-methyl-2-pyrrolidone (NMP) core provides insight into potential transformations.
The reaction of NMP with hydroxyl radicals has been studied, leading to the formation of N-methylsuccinimide and N-formylpyrrolidinone as the main products. This suggests that radical abstraction of a hydrogen atom from the pyrrolidinone ring is a feasible process. In the context of this compound, the presence of the acetate group could influence the site of radical formation. The hydrogens on the carbon bearing the acetate group (C3) and the adjacent methylene group (C4) are potential sites for hydrogen abstraction.
Furthermore, the pyrrolidinone ring can be constructed and functionalized through radical cyclization reactions. For instance, amidyl radicals have been utilized in 5-exo cyclization reactions to build the pyrrolidinone core. These types of reactions often involve photoredox catalysis or other radical initiation methods to generate the key radical intermediates. While these examples focus on the synthesis of the pyrrolidinone ring itself, they highlight the compatibility of this scaffold with radical chemistry. The 3-yl acetate functionality could potentially be introduced before or after such cyclizations, or it could serve as a handle for further radical-mediated transformations.
Synthesis of Complex Chemical Architectures Utilizing this compound as a Building Block
The functionalized nature of this compound makes it a valuable precursor for the synthesis of more complex molecules, including fused heterocyclic systems. The acetate group can be readily hydrolyzed to the corresponding alcohol (3-hydroxy-N-methyl-2-pyrrolidone), which can then be further functionalized or participate in cyclization reactions.
Heterocyclic Annulation Reactions
Heterocyclic annulation involves the construction of a new ring fused to an existing one. While specific examples utilizing this compound are scarce, the derivatized pyrrolidinone ring can serve as a foundation for such transformations. For instance, the 3-hydroxy derivative can be a key intermediate. The hydroxyl group, after conversion to a better leaving group or through activation, can participate in intramolecular cyclization reactions with a suitably positioned nucleophile to form a fused ring system.
General strategies for the synthesis of fused pyrrolidinone systems often involve multicomponent reactions or cycloaddition reactions. For example, pyrrolidinetrione derivatives have been used as versatile building blocks in the synthesis of fused heterocyclic systems. Although not a direct reaction of this compound, this illustrates the potential of highly functionalized pyrrolidinones in constructing complex polycyclic architectures.
Coupling and Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling reactions with this compound have not been extensively reported, its derivatives could be suitable substrates for such transformations.
For instance, conversion of the 3-hydroxy derivative to a triflate or a halide would generate an electrophilic center at the C3 position. This modified pyrrolidinone could then participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, to introduce a wide range of substituents at this position.
The broader context of N-methyl-2-pyrrolidone (NMP) in cross-coupling reactions is often as a solvent. However, its derivatives can actively participate in these reactions. The development of new ligands and catalytic systems has expanded the scope of cross-coupling reactions to include substrates with diverse functional groups, suggesting the feasibility of employing functionalized pyrrolidinones like derivatives of this compound in these powerful synthetic methodologies.
Despite a comprehensive search for scientific literature and spectroscopic data, no specific experimental Nuclear Magnetic Resonance (NMR) or vibrational spectroscopy findings for the compound "this compound" could be located. The search results did not yield any scholarly articles, database entries, or research findings that provide the detailed structural characterization required to fulfill the user's request.
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Advanced Spectroscopic and Structural Characterization of 1 Methyl 2 Oxopyrrolidin 3 Yl Acetate
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry is a critical analytical technique for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio with very high precision. For 1-Methyl-2-oxopyrrolidin-3-yl acetate (B1210297) (C₇H₁₁NO₃), HRMS would provide an experimentally determined exact mass, which could be compared to its theoretical exact mass (157.0739 g/mol ).
A hypothetical data table for such an analysis would include:
| Ionization Mode | Calculated m/z | Measured m/z | Mass Error (ppm) | Elemental Composition |
| ESI+ | 158.0812 [M+H]⁺ | Data not available | Data not available | C₇H₁₂NO₃⁺ |
| ESI+ | 180.0631 [M+Na]⁺ | Data not available | Data not available | C₇H₁₁NNaO₃⁺ |
This table is for illustrative purposes only, as no experimental HRMS data for 1-Methyl-2-oxopyrrolidin-3-yl acetate has been found.
The confirmation of the elemental formula through HRMS is a fundamental step in the structural elucidation of a novel or synthesized compound, providing a high degree of confidence in its identity.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would yield invaluable insights into the molecular conformation, bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would elucidate the nature of intermolecular interactions that govern the crystal packing and the formation of supramolecular assemblies.
Single-Crystal X-ray Diffraction Data Acquisition and Refinement
To perform this analysis, a suitable single crystal of the compound would be required. The data acquisition process would involve mounting the crystal on a diffractometer and irradiating it with X-rays. The resulting diffraction pattern would then be processed and refined to generate a detailed structural model.
A summary of crystallographic data would typically be presented in a table similar to the one below:
| Parameter | Value |
| Empirical formula | C₇H₁₁NO₃ |
| Formula weight | 157.17 g/mol |
| Temperature | Data not available |
| Wavelength | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| R-factor | Data not available |
| Goodness-of-fit on F² | Data not available |
This table is for illustrative purposes only, as no experimental X-ray crystallography data for this compound has been found.
Crystal Packing and Supramolecular Assembly
The study of the crystal packing would reveal how individual molecules of this compound arrange themselves in the solid state. This analysis would identify any significant intermolecular interactions, such as hydrogen bonds (if present), dipole-dipole interactions, or van der Waals forces. These interactions are fundamental to understanding the physical properties of the compound, including its melting point and solubility. The collective arrangement of molecules, forming a supramolecular structure, would also be described.
Computational and Theoretical Investigations of 1 Methyl 2 Oxopyrrolidin 3 Yl Acetate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-methyl-2-oxopyrrolidin-3-yl acetate (B1210297), DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide detailed insights into its fundamental properties.
Geometry Optimization and Conformational Energy Landscapes
Conformational analysis would involve identifying all possible low-energy conformers arising from the rotation around single bonds, particularly the C-O bond of the acetate group. By calculating the relative energies of these conformers, a potential energy surface can be mapped, revealing the global minimum energy structure and the energy barriers between different conformations. This information is critical for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
Below is a table of representative optimized geometric parameters for the core structure of 1-methyl-2-oxopyrrolidin-3-yl acetate, as would be predicted from DFT calculations.
Table 1: Predicted Optimized Geometric Parameters for this compound This data is representative and based on typical values for similar chemical structures derived from DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=O (amide) | 1.24 |
| C-N (amide) | 1.36 | |
| N-CH3 | 1.46 | |
| C=O (ester) | 1.22 | |
| C-O (ester) | 1.35 | |
| O-C (ring) | 1.44 | |
| Bond Angle (°) | O=C-N | 121.5 |
| C-N-C | 118.0 | |
| O=C-O | 124.0 | |
| C-O-C | 117.0 |
Electronic Structure Analysis (HOMO-LUMO Orbital Energies and Distributions)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the amide nitrogen and the carbonyl oxygen of the pyrrolidinone ring, reflecting the electron-rich nature of this functional group. The LUMO is likely to be distributed over the carbonyl groups of both the amide and the acetate moieties, as these are the most electrophilic sites. Analysis of the spatial distribution of these orbitals provides a clear picture of where the molecule is most likely to undergo electrophilic or nucleophilic attack.
Table 2: Predicted Frontier Orbital Energies for this compound This data is representative and based on typical values for similar chemical structures derived from DFT calculations.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 5.90 |
Vibrational Frequency Calculations and Spectroscopic Parameter Predictions
Vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These calculations are invaluable for interpreting experimental spectra and assigning specific absorption bands to the vibrations of particular functional groups.
Key vibrational modes for this molecule would include the characteristic stretching frequencies of the amide and ester carbonyl (C=O) groups, the C-N stretching of the amide, and the C-O stretching of the ester. The calculated spectrum serves as a theoretical fingerprint of the molecule, which can be compared with experimental data to confirm its structure.
Table 3: Predicted Major Vibrational Frequencies for this compound This data is representative and based on typical values for similar chemical structures derived from DFT calculations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C=O) | 1745 | Ester carbonyl stretch |
| ν(C=O) | 1685 | Amide carbonyl stretch |
| ν(C-N) | 1290 | Amide C-N stretch |
| ν(C-O) | 1240 | Ester C-O stretch |
| δ(CH3) | 1450 | Methyl group bending |
Reactivity Indices and Fukui Function Analysis
To gain a more quantitative understanding of chemical reactivity, DFT can be used to calculate various reactivity descriptors. These include electronegativity, chemical hardness, and softness, which are derived from the HOMO and LUMO energies.
A more detailed approach involves Fukui function analysis. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the precise identification of the most reactive sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). For this compound, this analysis would likely confirm that the carbonyl carbons are the primary sites for nucleophilic attack, while the heteroatoms (oxygen and nitrogen) are the most susceptible to electrophilic attack.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the interactions between orbitals within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Ab Initio and Semi-Empirical Methods for Molecular Properties
Beyond DFT, other computational methods can provide valuable information. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy for calculating electronic energies and molecular properties, albeit at a greater computational cost. These methods are particularly useful for benchmarking the results from DFT calculations and for systems where electron correlation effects are especially important.
On the other end of the spectrum, semi-empirical methods (such as AM1 or PM7) provide a much faster, though less accurate, means of calculating molecular properties. These methods are well-suited for preliminary conformational searches of large molecules or for modeling systems where a high level of theory is computationally prohibitive. For this compound, a multi-tiered approach, using semi-empirical methods for an initial conformational scan followed by DFT and potentially ab initio single-point energy calculations on the most stable conformers, would be an efficient and effective strategy.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
Extensive searches for computational and theoretical investigations, specifically molecular dynamics simulations, focusing on this compound did not yield specific research findings, detailed data, or data tables directly pertaining to this compound. The scientific literature available through the conducted searches primarily addresses the related compound N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent.
While molecular dynamics simulations are a powerful tool for understanding the conformational dynamics and the influence of solvents on molecular behavior, it appears that dedicated studies on the specific acetate derivative requested have not been published or are not readily accessible in the public domain. Research in this area often concentrates on molecules with broader industrial or pharmaceutical applications.
Therefore, a detailed analysis of the conformational landscape, dynamics, and solvent interactions of this compound based on molecular dynamics simulations cannot be provided at this time due to the absence of specific scientific literature on the subject.
Advanced Research Applications in Synthetic and Materials Chemistry
Role as a Chiral Building Block in General Asymmetric Synthesis
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of numerous strategies for asymmetric synthesis. One powerful approach involves the use of chiral building blocks, which are enantiomerically pure molecules that can be incorporated into a larger structure, thereby transferring their chirality to the final product. 1-Methyl-2-oxopyrrolidin-3-yl acetate (B1210297), when obtained in an enantiomerically pure form, serves as an excellent example of such a building block.
The utility of this compound in asymmetric synthesis stems from the stereocenter at the C3 position of the pyrrolidinone ring. The acetate group at this position is a versatile functional handle that can be readily transformed into other functionalities. For instance, hydrolysis of the acetate can reveal a hydroxyl group, which can then participate in a variety of subsequent reactions such as etherifications, esterifications, or oxidations. The true value of 1-Methyl-2-oxopyrrolidin-3-yl acetate as a chiral building block is realized when these transformations are carried out with high diastereoselectivity, guided by the existing stereocenter.
The synthesis of new chiral pyrrolidines often begins with readily available chiral precursors, such as S-pyroglutamic acid. nih.govmdpi.org This natural amino acid derivative provides a reliable source of chirality for the pyrrolidinone core. By analogy, the synthesis of enantiomerically pure this compound could be envisioned from a chiral starting material, ensuring that it is obtained as a single enantiomer. Once in hand, this chiral synthon can be employed in the synthesis of complex target molecules, where the stereochemistry at the C3 position can direct the formation of new stereocenters elsewhere in the molecule.
In addition to being a simple building block, the pyrrolidinone scaffold can also act as a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a temporary chiral appendage that directs the stereochemical course of a reaction on a prochiral substrate. While this compound itself is not typically used as a chiral auxiliary in the classical sense, its derivatives could be designed to fulfill this role. The inherent chirality of the ring and the modifiable nature of the acetate group provide a foundation for the development of novel chiral auxiliaries that could be used to control a wide range of asymmetric transformations.
| Application Area | Key Feature of this compound | Example Transformation |
| Chiral Building Block | Pre-existing stereocenter at C3 | Diastereoselective alkylation at a different position on the ring |
| Chiral Synthon | Versatile acetate functionality | Hydrolysis to the alcohol, followed by oxidation to a ketone |
| Precursor to Chiral Auxiliaries | Modifiable chiral scaffold | Derivatization of the acetate group to attach a reactive moiety |
Precursor for the Development of Novel Organic Catalysts or Ligands
The field of organocatalysis has witnessed explosive growth in recent decades, with small organic molecules being used to catalyze a wide variety of chemical reactions with high enantioselectivity. bohrium.combenthamdirect.com The pyrrolidine (B122466) ring is a cornerstone of organocatalyst design, with proline and its derivatives being among the most successful catalysts ever developed. nih.govkoreascience.kr The rigid, five-membered ring structure of pyrrolidine provides a well-defined chiral environment that is ideal for inducing asymmetry in chemical reactions.
This compound represents a promising starting point for the synthesis of novel pyrrolidine-based organocatalysts and ligands. The N-methyl group provides stability and influences the conformational properties of the ring. The acetate group at the C3 position is the key to its potential as a catalyst precursor. This group can be chemically modified in numerous ways to introduce catalytically active functionalities.
For example, hydrolysis of the acetate to the corresponding alcohol, followed by further chemical manipulation, could lead to the installation of a variety of catalytic motifs. The hydroxyl group could be converted into a phosphine (B1218219), an amine, or a thiol, all of which are common coordinating groups in metal-based catalysts. Alternatively, the hydroxyl group could be used as a handle to attach a hydrogen-bond donor or acceptor, which are key features of many organocatalysts.
The development of new ligands for transition-metal catalysis is another area where this compound could make a significant impact. Chiral ligands are essential for enantioselective metal-catalyzed reactions, and the pyrrolidine scaffold is a common feature in many successful ligand designs. By modifying the acetate group, it is possible to create bidentate or even tridentate ligands where the pyrrolidinone ring provides the chiral backbone. The N-methyl group can also be replaced with other substituents to fine-tune the steric and electronic properties of the resulting ligand.
| Catalyst/Ligand Type | Modification of this compound | Potential Catalytic Application |
| Organocatalyst | Hydrolysis of acetate and introduction of a hydrogen-bond donor | Asymmetric aldol (B89426) or Michael reactions |
| Chiral Ligand | Conversion of acetate to a phosphine or amine group | Enantioselective hydrogenation or cross-coupling reactions |
| Bidentate Ligand | Functionalization at both the C3 position and another site on the ring | Asymmetric allylic alkylation |
Applications in Polymer Chemistry for Specialty Monomer Synthesis
The synthesis of novel polymers with tailored properties is a major focus of materials science. The choice of monomer is critical in determining the characteristics of the final polymer, such as its thermal stability, mechanical strength, and biodegradability. Lactams, such as the 2-pyrrolidinone (B116388) ring in this compound, are a class of monomers that can undergo ring-opening polymerization (ROP) to produce polyamides. nih.govsemanticscholar.org
This compound has the potential to be used as a specialty monomer in ROP. The presence of the acetate group on the pyrrolidinone ring would result in a functionalized polyamide with pendant acetate groups along the polymer backbone. These acetate groups could then be subjected to post-polymerization modification, allowing for the introduction of a wide range of functionalities. This approach provides a powerful tool for creating polymers with precisely controlled chemical and physical properties.
For instance, hydrolysis of the acetate groups on the polymer would yield a hydrophilic polyamide with pendant hydroxyl groups. These hydroxyl groups could improve the water solubility of the polymer and provide sites for further chemical modification, such as cross-linking or the attachment of bioactive molecules. Alternatively, the acetate groups could be left intact, leading to a more hydrophobic polymer with different solubility characteristics.
The chirality of this compound could also have interesting implications for the resulting polymer. If an enantiomerically pure monomer is used in the ROP, the resulting polyamide will be isotactic, with all the acetate groups oriented in the same direction. This stereoregularity can have a profound impact on the polymer's properties, leading to enhanced crystallinity, higher melting points, and potentially even chiral recognition capabilities. Such polymers could find applications in areas such as chiral chromatography or as biomaterials that can interact specifically with biological systems.
| Polymerization Strategy | Resulting Polymer Structure | Potential Application |
| Ring-Opening Polymerization (ROP) | Polyamide with pendant acetate groups | Functionalizable polymer for drug delivery or coatings |
| ROP of enantiopure monomer | Isotactic polyamide | Chiral stationary phase for chromatography |
| Post-polymerization modification | Hydrolysis of acetate groups to hydroxyls | Hydrophilic and biocompatible polymer for biomedical applications |
Methodological Development in Organic Synthesis
The development of new and efficient methods for the synthesis of complex organic molecules is a central theme in organic chemistry. The pyrrolidinone ring system is a common target for methodological development due to its prevalence in natural products and pharmaceuticals. rsc.orgrsc.orgnih.govrsc.orgacs.orgnih.gov The synthesis of substituted pyrrolidinones, such as this compound, is therefore a topic of considerable interest.
New synthetic routes to this compound could showcase the utility of novel chemical transformations. For example, the development of a catalytic, enantioselective method for the direct acetoxylation of N-methyl-2-pyrrolidone at the C3 position would be a significant methodological advance. Such a reaction would provide a highly efficient and atom-economical route to this compound and related compounds.
Conversely, this compound can also be used as a starting material in the development of new synthetic methods. The combination of the lactam and acetate functionalities in a single molecule provides a platform for exploring novel cascade reactions or multicomponent reactions. For example, a reaction that simultaneously transforms the acetate group and modifies the lactam ring could lead to the rapid construction of complex heterocyclic scaffolds.
The study of the reactivity of this compound can also contribute to a deeper understanding of the fundamental principles of organic chemistry. For instance, investigating the diastereoselectivity of reactions at the C4 position of the ring, under the influence of the stereocenter at C3, could provide valuable insights into the factors that control stereochemical outcomes in five-membered ring systems. These fundamental studies are crucial for the continued advancement of synthetic organic chemistry.
| Methodological Focus | Role of this compound | Potential Outcome |
| Synthesis of the compound | Target molecule for a new reaction | Development of a novel C-H activation or oxidation method |
| Use as a starting material | Substrate for a new transformation | Discovery of a new cascade reaction for heterocycle synthesis |
| Fundamental reactivity studies | Model system for stereochemical analysis | Improved understanding of diastereoselectivity in cyclic systems |
Future Research Directions and Outlook for 1 Methyl 2 Oxopyrrolidin 3 Yl Acetate
Discovery of Novel and Efficient Synthetic Routes
The development of new and improved methods for the synthesis of 1-Methyl-2-oxopyrrolidin-3-yl acetate (B1210297) is a cornerstone of future research. While classical approaches exist, the focus is shifting towards more sustainable, atom-economical, and scalable routes.
A promising avenue lies in the chemo-enzymatic synthesis of chiral precursors. The use of enzymes, such as lipases and esterases, can facilitate the stereoselective acetylation of 3-hydroxy-1-methyl-2-pyrrolidinone, a key intermediate. cabidigitallibrary.orgresearchgate.netnih.govrsc.org This approach offers the potential for high enantiomeric purity, which is crucial for pharmaceutical applications. Biocatalytic methods are known for their high efficiency and selectivity under mild and sustainable conditions. nih.govnih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Chemo-enzymatic Synthesis | High enantioselectivity, mild reaction conditions, sustainability. cabidigitallibrary.orgresearchgate.netnih.govrsc.org | Enzyme screening and engineering, process optimization. nih.govnih.gov |
| Catalytic C-H Functionalization | Atom economy, reduced synthetic steps. | Development of novel catalysts, understanding reaction mechanisms. |
| Biomass-derived Feedstocks | Renewable starting materials, improved sustainability. researchgate.net | Conversion of platform chemicals like levulinic acid. researchgate.net |
Exploration of Undiscovered Reactivity and Transformation Pathways
Beyond its synthesis, the reactivity of 1-Methyl-2-oxopyrrolidin-3-yl acetate presents a rich field for investigation. The interplay between the lactam ring and the acetate functionality can lead to novel and synthetically useful transformations.
Future studies will likely focus on the selective manipulation of the acetate group, such as transesterification reactions to introduce different functional moieties. The lactam ring itself can undergo various reactions, including ring-opening polymerization or modification at other positions. For instance, NMP is known to undergo a reversible ring-opening with sodium hydroxide (B78521) to yield sodium N-methyl-4-aminobutyrate. wikipedia.org Understanding the reactivity of the substituted ring will be crucial.
Computational studies will play a vital role in predicting and understanding the reactivity of this compound and its derivatives. emich.eduresearchgate.netresearchgate.netnih.gov Density-functional theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the stereoselectivity of transformations, and guide experimental efforts. acs.org Such computational analyses can delineate the energy profiles of multi-step reactions and determine the influence of substituents on reactivity. emich.edu
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processes and automated platforms represents a significant leap forward in chemical manufacturing. These technologies offer enhanced safety, improved efficiency, and greater scalability.
Flow chemistry is particularly well-suited for the synthesis of pyrrolidone derivatives. acs.org The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. europa.eu For instance, the synthesis of N-alkyl-5-methyl-2-pyrrolidones has been successfully demonstrated in a flow reactor. researchgate.net Future work will likely involve the development of multi-step continuous flow systems for the synthesis of this compound, potentially integrating purification steps.
Automated synthesis platforms, often utilizing robotics and sophisticated software, can accelerate the discovery and optimization of new derivatives. nih.govyoutube.comyoutube.com These systems can perform numerous reactions in parallel, enabling the rapid generation of compound libraries for screening purposes. nih.gov The development of cartridge-based automated synthesizers simplifies the process, making it accessible to a broader range of researchers. youtube.com
| Technology | Benefits for this compound Chemistry |
| Flow Chemistry | Improved safety, enhanced reaction control, scalability. acs.orgeuropa.eu |
| Automated Synthesis | High-throughput screening, rapid library generation, accelerated discovery. nih.govyoutube.comyoutube.com |
Advanced In-Situ Spectroscopic Characterization during Reactions
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound, the use of advanced in-situ spectroscopic techniques is indispensable.
In-situ Fourier-transform infrared (FTIR) spectroscopy (ReactIR) allows for the real-time monitoring of reactant consumption, intermediate formation, and product generation. mt.commt.comyoutube.com This provides invaluable data for reaction optimization and mechanistic elucidation. rsc.org For example, FTIR has been used to study the ring-opening reactions of NMP. researchgate.net By tracking the changes in vibrational frequencies, researchers can identify key reaction species as they evolve. mt.commt.com
Other in-situ techniques, such as Raman spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can also provide complementary information about the reaction progress and the structure of intermediates. The combination of these techniques with automated reaction platforms will enable a more comprehensive and data-rich approach to studying the chemistry of this compound.
Machine Learning Applications in Reaction Prediction and Optimization for Derivatives
Machine learning (ML) is emerging as a powerful tool in chemistry for predicting reaction outcomes, optimizing reaction conditions, and designing novel molecules with desired properties. sapiosciences.comnih.goviapchem.orgmdpi.com
In the context of this compound, ML models can be trained on existing reaction data to predict the yield, selectivity, and optimal conditions for its synthesis and subsequent transformations. This data-driven approach can significantly reduce the number of experiments required, saving time and resources.
Furthermore, generative ML models can be used to design new derivatives of this compound with specific predicted properties, such as enhanced biological activity or improved material characteristics. By leveraging large datasets of chemical structures and their properties, these models can explore vast chemical spaces and identify promising candidates for synthesis and testing. semanticscholar.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methyl-2-oxopyrrolidin-3-yl acetate?
- Methodology : The compound is typically synthesized via cyclization and esterification reactions. A common approach involves reacting pyrrolidinone derivatives with methylating agents under basic conditions. For example, cyclocondensation of γ-lactam precursors with methyl acetate in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF) can yield the target compound. Key steps include enolate intermediate formation and subsequent nucleophilic attack .
- Validation : Structural confirmation requires NMR (¹H/¹³C) and FTIR to verify ester and lactam functionalities. Mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. How is this compound characterized for structural purity?
- Analytical Workflow :
- Chromatography : HPLC with UV detection (λ = 210–260 nm) using C18 columns and acetonitrile/water gradients to assess purity (>95%).
- Spectroscopy :
- ¹H NMR : Peaks at δ 3.6–3.8 ppm (ester methyl group) and δ 2.5–3.2 ppm (pyrrolidinone protons).
- FTIR : Bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (lactam C=O) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry in crystalline derivatives .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Serves as a scaffold for neuroactive agents (e.g., nootropic analogs) due to structural similarity to piracetam derivatives. Used in receptor-binding studies targeting GABAergic or cholinergic systems .
- Organic Synthesis : Intermediate for functionalized pyrrolidines via alkylation, oxidation, or cross-coupling reactions .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the pyrrolidinone ring be addressed?
- Strategy :
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl (Boc) for nitrogen) to direct substitution to the 3-position.
- Catalysis : Organocatalysts (e.g., proline derivatives) or transition-metal catalysts (Pd, Cu) enable selective C–H functionalization at the 3- or 4-positions .
- Case Study : Asymmetric synthesis of triarylpyrrolin-2-ones via organocatalytic Michael addition (85% yield, >90% ee) demonstrates regiocontrol .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Purity Assessment : Re-evaluate compound purity via LC-MS; impurities (e.g., residual solvents or by-products) may skew bioassay results.
- Assay Conditions : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and buffer pH (7.4) to minimize variability.
- Dose-Response Curves : Use nonlinear regression (Hill equation) to calculate EC₅₀/IC₅₀ values for consistent potency comparisons .
- Example : Discrepancies in acetylcholinesterase inhibition (IC₅₀ = 10–50 µM) may arise from differences in enzyme sources (human vs. electric eel) .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?
- In Silico Workflow :
- Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., NMDA receptors).
- ADMET Prediction : Tools like SwissADME estimate logP (target ≤3), BBB permeability, and CYP450 metabolism risks.
- MD Simulations : GROMACS assesses compound stability in lipid bilayers for membrane penetration studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
